5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile
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Overview
Description
5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a benzylamine derivative with a chlorinated pyridine compound, followed by cyclization and nitrile formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, including anticancer and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound’s interactions with biological systems are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with analogous structures, such as:
- 1,6-Naphthyridines
- Indole derivatives
- Pyridine-based compounds
Uniqueness
What sets 5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H16ClN5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
5-amino-7-benzyl-2-chloro-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16ClN5/c20-18-13(9-21)8-14-17(22)15-11-25(10-12-4-2-1-3-5-12)7-6-16(15)23-19(14)24-18/h1-5,8H,6-7,10-11H2,(H2,22,23,24) |
InChI Key |
AJSOITFEAIHORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2N)C=C(C(=N3)Cl)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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